13-(methoxymethyl)-11-methyl-4-(2-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
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Overview
Description
This compound, also known by its IUPAC name benzofuro[3,2-d]pyrimidin-4-ol , features a complex tricyclic structure. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One efficient method is the transition-metal-free one-pot cascade synthesis, which forms C–N and C–O bonds. Starting materials include readily available compounds like levulinic acid, a keto acid .
Reaction Conditions:: The specific reaction conditions for this synthesis may vary, but the overall process aims to construct the intricate tricyclic framework.
Industrial Production:: While industrial-scale production details are scarce, research laboratories can synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactivity::
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction processes are possible.
Substitution: Substituent modifications can occur.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, thiols).
Major Products:: The specific products formed depend on reaction conditions and substituents. Further research is needed to identify them conclusively.
Scientific Research Applications
Chemistry::
Structural Studies: Investigating its unique tricyclic framework.
Catalysis: Potential as a catalyst or ligand.
Drug Discovery: Screening for biological activity.
Target Molecules: Identifying molecular targets.
Materials Science:
Mechanism of Action
The exact mechanism remains elusive. Researchers are exploring its interactions with cellular pathways and molecular targets.
Comparison with Similar Compounds
While detailed comparisons are scarce, this compound’s distinctive structure sets it apart. Similar compounds include related heterocycles like pyrimidines and benzofurans.
Properties
Molecular Formula |
C18H14N4O4S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
13-(methoxymethyl)-11-methyl-4-(2-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one |
InChI |
InChI=1S/C18H14N4O4S/c1-9-7-10(8-26-2)13-14-15(27-18(13)19-9)17(23)21-16(20-14)11-5-3-4-6-12(11)22(24)25/h3-7H,8H2,1-2H3,(H,20,21,23) |
InChI Key |
VHTFURCFKDMCPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=C(C(=O)NC(=N3)C4=CC=CC=C4[N+](=O)[O-])SC2=N1)COC |
Origin of Product |
United States |
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